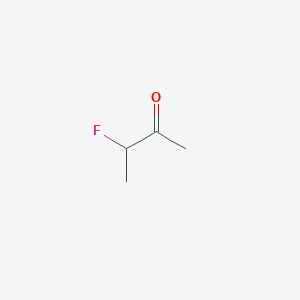

3-Fluoro-2-butanone

Descripción general

Descripción

3-Fluoro-2-butanone, also known as 3-Fluorobutanone, is an organic compound belonging to the family of ketones. It is a colorless liquid with a strong, sweet odor and is used in a variety of industrial and scientific applications. It is a versatile compound and is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used for the production of fluorinated polymers and as a reagent for the synthesis of fluorinated compounds.

Aplicaciones Científicas De Investigación

Molecular Structure and Reactivity

Research by Tormena, Rittner, and Abraham (2002) investigates the impact of a methyl group on the conformational isomerism of 3-fluoro-3-methyl-2-butanone and related compounds through NMR, IR, and theoretical studies. The findings indicate that introducing a methyl group adjacent to the fluorine atom significantly shifts the conformational equilibrium towards the trans rotamer, contrasting the effect when the methyl group is at the α-carbon, further from the fluorine atom (Tormena, Rittner, & Abraham, 2002).

Synthesis Applications

Lee et al. (2007) developed a highly efficient synthesis method for 3′-deoxy-3′-[18F]fluorothymidine ([18F]FLT), a radiolabeled compound used in PET imaging, utilizing nucleophilic fluorination catalyzed by a protic solvent. This method significantly improves the radiochemical yield, demonstrating the potential of 3-Fluoro-2-butanone derivatives in medical imaging and diagnostic applications (Lee et al., 2007).

Biotechnological Production

Chen et al. (2015) explored the metabolic engineering of Klebsiella pneumoniae for the production of 2-butanone, an important commodity chemical, from glucose. By manipulating the native 2,3-butanediol synthesis pathway and optimizing culture conditions, they achieved significant titers of 2-butanone, laying a foundation for efficient biological production processes (Chen et al., 2015).

Material Science and Separation Technologies

Xue et al. (2015) highlighted the use of this compound derivatives in the development of rare earth metal-organic frameworks (MOFs) with tunable pore sizes for selective adsorption kinetics-based separation of gases and vapors. This innovative approach demonstrates the material science applications of fluoro-organic compounds in enhancing separation processes and molecular sieving (Xue et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

3-fluorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c1-3(5)4(2)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOQCXPELWJBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379038 | |

| Record name | 3-fluoro-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

814-79-9 | |

| Record name | 3-fluoro-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

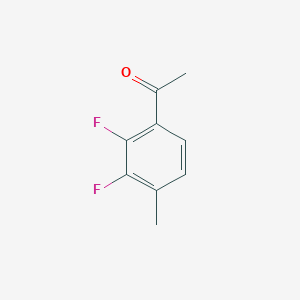

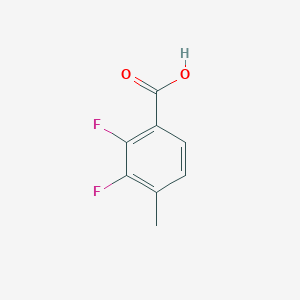

![1-[3-(Difluoromethoxy)phenyl]ethanone](/img/structure/B1304698.png)